molecular formula C4H10ClNO B13975371 (R)-Oxetan-2-ylmethanamine hydrochloride

(R)-Oxetan-2-ylmethanamine hydrochloride

Cat. No.: B13975371
M. Wt: 123.58 g/mol
InChI Key: ZHTLEIXWUMWTBQ-PGMHMLKASA-N
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Description

®-Oxetan-2-ylmethanamine hydrochloride is a chiral amine compound featuring an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Oxetan-2-ylmethanamine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through various methods, including the cyclization of 3-hydroxypropylamine derivatives.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other amination techniques.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Oxetan-2-ylmethanamine hydrochloride often employs optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Oxetan-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-Oxetan-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Oxetan-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing ring with similar applications in drug discovery.

    Piperidine: Another nitrogen-containing ring used in pharmaceuticals.

    Morpholine: A six-membered ring with both nitrogen and oxygen, used in various chemical syntheses.

Uniqueness

®-Oxetan-2-ylmethanamine hydrochloride is unique due to its four-membered oxetane ring, which imparts distinct chemical and physical properties. This structural feature makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

IUPAC Name

[(2R)-oxetan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m1./s1

InChI Key

ZHTLEIXWUMWTBQ-PGMHMLKASA-N

Isomeric SMILES

C1CO[C@H]1CN.Cl

Canonical SMILES

C1COC1CN.Cl

Origin of Product

United States

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